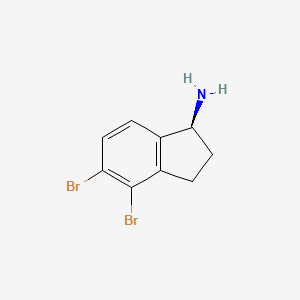
(S)-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a bicyclic structure with two bromine atoms and an amine group, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. The process begins with the preparation of 2,3-dihydro-1H-inden-1-amine, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the bromination process.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 2,3-dihydro-1H-inden-1-amine.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted indenamines.
Reduction: The major product is 2,3-dihydro-1H-inden-1-amine.
Oxidation: Products include indanones or indanals.
Scientific Research Applications
(S)-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2,3-dihydro-1H-inden-1-amine: The non-chiral version of the compound.
4,5-Dichloro-2,3-dihydro-1H-inden-1-amine: Similar structure with chlorine atoms instead of bromine.
2,3-Dihydro-1H-inden-1-amine: The parent compound without halogen substitution.
Uniqueness
(S)-4,5-Dibromo-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of bromine atoms, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for stereoselective synthesis and potential pharmaceutical applications.
Properties
Molecular Formula |
C9H9Br2N |
|---|---|
Molecular Weight |
290.98 g/mol |
IUPAC Name |
(1S)-4,5-dibromo-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Br2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2/t8-/m0/s1 |
InChI Key |
RRMJLGGJWGFFHE-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2Br)Br |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


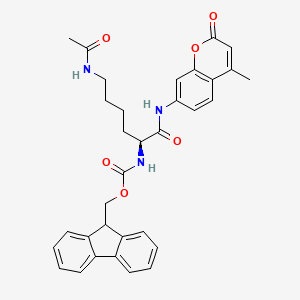
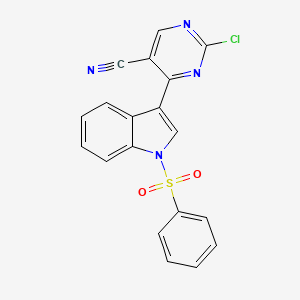
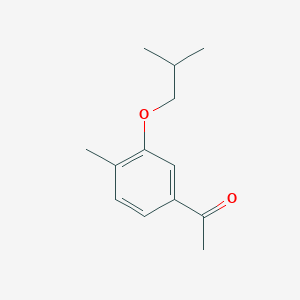
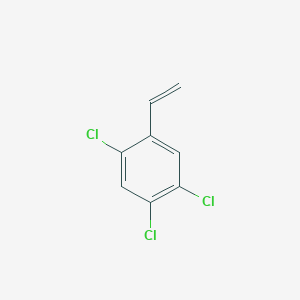


![Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate](/img/structure/B12984483.png)
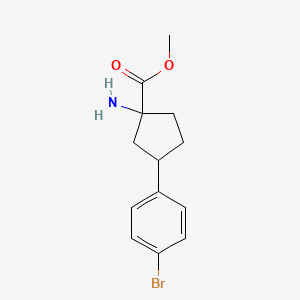
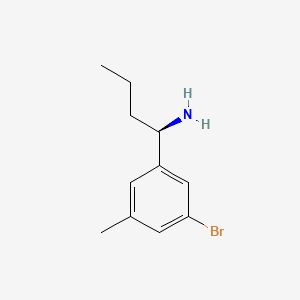
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B12984509.png)


![(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12984530.png)

